4,4-Dimethylpentane-2-sulfonyl chloride
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Overview
Description
4,4-Dimethylpentane-2-sulfonyl chloride is an organosulfur compound with the molecular formula C7H15ClO2S. It is a sulfonyl chloride derivative, characterized by the presence of a sulfonyl chloride group (-SO2Cl) attached to a 4,4-dimethylpentane backbone. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
4,4-Dimethylpentane-2-sulfonyl chloride can be synthesized through the oxidation of thiol derivatives. One common method involves the use of hydrogen peroxide (H2O2) and thionyl chloride (SOCl2) as reagents. The reaction proceeds through oxidative chlorination, converting thiol derivatives directly into sulfonyl chlorides . Another method involves the use of N-chlorosuccinimide (NCS) and tetrabutylammonium chloride in the presence of water, followed by reaction with amines or sodium azide .
Industrial Production Methods
Industrial production of sulfonyl chlorides, including this compound, typically involves large-scale oxidation processes using similar reagents and conditions as described above. The choice of reagents and conditions may vary depending on the desired yield, purity, and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethylpentane-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form sulfonamides.
Oxidation Reactions: It can be further oxidized to form sulfonic acids.
Reduction Reactions: It can be reduced to form thiols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, which react with the sulfonyl chloride group to form sulfonamides under mild conditions.
Oxidation Reactions: Reagents such as hydrogen peroxide and thionyl chloride are used for oxidative chlorination.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) can be used to reduce sulfonyl chlorides to thiols.
Major Products Formed
Sulfonamides: Formed from substitution reactions with amines.
Sulfonic Acids: Formed from oxidation reactions.
Thiols: Formed from reduction reactions.
Scientific Research Applications
4,4-Dimethylpentane-2-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamides and other sulfur-containing compounds.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, through sulfonylation reactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and polymers
Mechanism of Action
The mechanism of action of 4,4-dimethylpentane-2-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The reaction typically proceeds through the formation of a tetrahedral intermediate, followed by the release of chloride ion (Cl-) and the formation of the final product. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl Chloride (CH3SO2Cl): A simpler sulfonyl chloride with similar reactivity but a smaller molecular structure.
Benzenesulfonyl Chloride (C6H5SO2Cl): An aromatic sulfonyl chloride with different reactivity due to the presence of the benzene ring.
4,4-Dimethylpentane-1-sulfonyl Chloride (C7H15ClO2S): A structural isomer with the sulfonyl chloride group attached to a different carbon atom.
Uniqueness
4,4-Dimethylpentane-2-sulfonyl chloride is unique due to its specific molecular structure, which influences its reactivity and the types of reactions it can undergo. Its branched alkane backbone provides steric hindrance, affecting the accessibility of the sulfonyl chloride group and the overall reactivity compared to other sulfonyl chlorides .
Properties
Molecular Formula |
C7H15ClO2S |
---|---|
Molecular Weight |
198.71 g/mol |
IUPAC Name |
4,4-dimethylpentane-2-sulfonyl chloride |
InChI |
InChI=1S/C7H15ClO2S/c1-6(11(8,9)10)5-7(2,3)4/h6H,5H2,1-4H3 |
InChI Key |
UCARSPYMPZJRAC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)(C)C)S(=O)(=O)Cl |
Origin of Product |
United States |
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